Methyl 2-phenylaminobenzoxazol-6-acetate
Description
Methyl 2-phenylaminobenzoxazol-6-acetate is a benzoxazole-derived organic compound characterized by a benzoxazole core substituted with a phenylamino group at position 2 and an acetoxy group at position 4. The methyl ester functional group enhances its lipophilicity, making it suitable for applications in medicinal chemistry and materials science. Benzoxazole derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Properties
CAS No. |
256453-85-7 |
|---|---|
Molecular Formula |
C16H14N2O3 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
methyl 2-(2-anilino-1,3-benzoxazol-6-yl)acetate |
InChI |
InChI=1S/C16H14N2O3/c1-20-15(19)10-11-7-8-13-14(9-11)21-16(18-13)17-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18) |
InChI Key |
DPLBLJCNRIGICE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC2=C(C=C1)N=C(O2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
To contextualize Methyl 2-phenylaminobenzoxazol-6-acetate, we compare it with structurally or functionally related compounds, focusing on physicochemical properties, reactivity, and applications.
Structural Analogs: Benzoxazole Derivatives

Key Observations :
- Ester vs. Acid Functionality: The acetoxy group in the target compound increases lipophilicity relative to the propanoic acid analog, which may influence membrane permeability and metabolic stability .
Physicochemical Properties
Data from methyl esters and benzoxazoles provide indirect insights:
| Property | This compound (Estimated) | Methyl Salicylate (Reference) | 2-phenyl-1,3-benzoxazol-6-yl Derivatives (Reference) |
|---|---|---|---|
| Boiling Point | >300°C (decomposes) | 222°C | 280–320°C (decomposition common) |
| Solubility | Low in water; soluble in DMSO, DMF | 0.1% in water | Poor aqueous solubility |
| LogP (Lipophilicity) | ~3.5 (predicted) | 2.3 | 2.8–3.8 (varies by substituent) |
Analysis :
- The target compound’s higher molecular weight and benzoxazole core contribute to elevated boiling points and lower water solubility compared to simpler esters like methyl salicylate .
- Lipophilicity (LogP) aligns with benzoxazole derivatives, suggesting utility in drug design where membrane penetration is critical .
Reactivity and Stability
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